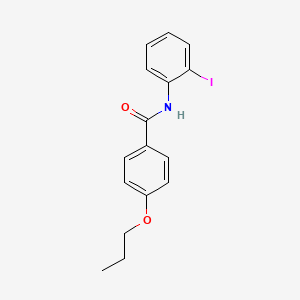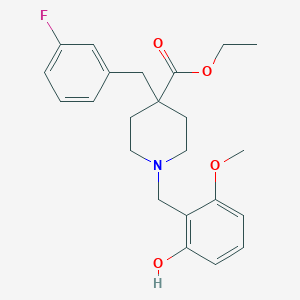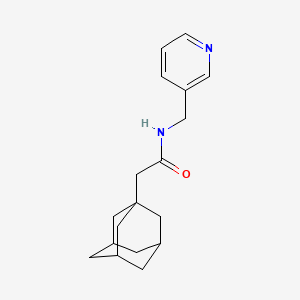
N-(2-iodophenyl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)-4-propoxybenzamide, also known as IPPB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. IPPB is a derivative of benzamide and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)-4-propoxybenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-(2-iodophenyl)-4-propoxybenzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound may increase the levels of dopamine in the brain, which could potentially have therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anti-inflammatory and neuroprotective agent, this compound has also been shown to have antioxidant properties. It has been suggested that this compound may be able to protect against oxidative stress, which is believed to play a role in the development of various diseases, including Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-iodophenyl)-4-propoxybenzamide in lab experiments is its potential as a selective MAO-B inhibitor. This could make it a useful tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-iodophenyl)-4-propoxybenzamide. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders. This compound has shown promise as a potential neuroprotective agent, and further research could help to elucidate its mechanism of action and potential therapeutic applications. Additionally, there is interest in studying the potential anti-inflammatory and antioxidant properties of this compound, which could have implications for the treatment of a range of diseases. Finally, there is interest in developing new synthesis methods for this compound that could make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of N-(2-iodophenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-iodoaniline with propionyl chloride to form 2-iodo-N-propionylaniline. This intermediate is then reacted with 4-chlorobenzoic acid to form N-(2-iodophenyl)-4-propionylaniline. Finally, the propionyl group is replaced with a propoxy group through a reaction with propyl alcohol, resulting in the formation of this compound.
Propiedades
IUPAC Name |
N-(2-iodophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIYAYGPBQXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5007649.png)
![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5007677.png)


![methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5007693.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5007699.png)
![1-{2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5007705.png)

![2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyaniline](/img/structure/B5007739.png)
![1-(4-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007746.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B5007764.png)